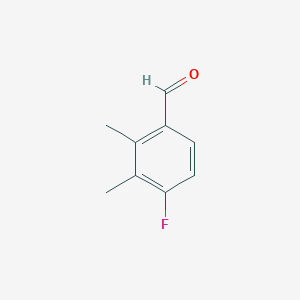

4-Fluoro-2,3-dimethylbenzaldehyde

Description

BenchChem offers high-quality 4-Fluoro-2,3-dimethylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2,3-dimethylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2,3-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-7(2)9(10)4-3-8(6)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOCRTBODSLMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476369 | |

| Record name | 4-FLUORO-2,3-DIMETHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363134-37-6 | |

| Record name | 4-FLUORO-2,3-DIMETHYLBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Fluoro-2,3-dimethylbenzaldehyde

CAS Number: 363134-37-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2,3-dimethylbenzaldehyde, a fluorinated aromatic aldehyde of interest in synthetic chemistry and drug discovery. Due to the limited availability of extensive research on this specific isomer, this document consolidates the available data and provides context based on the properties and applications of structurally related compounds.

Chemical and Physical Properties

While specific experimental data for 4-Fluoro-2,3-dimethylbenzaldehyde is not widely published, the following table summarizes its known and predicted properties. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 363134-37-6 | [1][2] |

| Molecular Formula | C₉H₉FO | [2] |

| Molecular Weight | 152.17 g/mol | [3] |

| Purity | Typically ≥98% | [2] |

| Appearance | Not widely reported, likely a solid or liquid | - |

| Storage Conditions | Room temperature, in a dry, sealed container | [2][3] |

| Solubility | Expected to be soluble in common organic solvents | - |

Synthesis and Reactivity

Fluorinated benzaldehydes are valuable intermediates in organic synthesis. The aldehyde functional group is highly reactive and can participate in a variety of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol condensations and Wittig reactions. The presence of a fluorine atom can significantly influence the reactivity of the aromatic ring and the aldehyde group, often enhancing metabolic stability in drug candidates.

Illustrative Experimental Protocol: Synthesis of a Related Benzaldehyde

The following is a representative protocol for the synthesis of 2,3-Dimethylbenzaldehyde, which can be adapted for the synthesis of its fluorinated analogue.

Reaction: Oxidation of (2,3-dimethylphenyl)methanol to 2,3-dimethylbenzaldehyde.

Reagents and Materials:

-

(2,3-dimethylphenyl)methanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of (2,3-dimethylphenyl)methanol in dichloromethane, add pyridinium chlorochromate (PCC) in one portion at room temperature.

-

Stir the reaction mixture vigorously for 2 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with a saturated saline solution.

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield 2,3-dimethylbenzaldehyde.[4]

Applications in Research and Development

Substituted benzaldehydes, particularly those containing fluorine, are important building blocks in medicinal chemistry and materials science.

-

Drug Discovery: The benzaldehyde moiety is a common scaffold in the synthesis of various pharmacologically active compounds. The introduction of fluorine can improve a molecule's metabolic stability, binding affinity, and lipophilicity. While the specific biological activity of 4-Fluoro-2,3-dimethylbenzaldehyde is not yet characterized, related benzaldehyde derivatives have been investigated for their anticancer properties. Benzaldehyde itself has been reported to suppress multiple signaling pathways in cancer cells.[5]

-

Chemical Synthesis: As a reactive intermediate, 4-Fluoro-2,3-dimethylbenzaldehyde can be used to synthesize more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.

Signaling Pathways and Biological Activity

There is currently a lack of published research on the specific biological activity and associated signaling pathways for 4-Fluoro-2,3-dimethylbenzaldehyde. However, the general class of benzaldehydes has been shown to interact with various biological targets. For instance, benzaldehyde has been found to inhibit major signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, through the regulation of 14-3-3 family proteins.[5] Further research is needed to determine if 4-Fluoro-2,3-dimethylbenzaldehyde exhibits similar or other significant biological effects.

Visualizations

Illustrative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a substituted benzaldehyde, as described in the experimental protocol section.

Caption: General workflow for the synthesis of a substituted benzaldehyde.

Potential Role in Drug Discovery

This diagram illustrates the logical relationship of how a substituted benzaldehyde, like 4-Fluoro-2,3-dimethylbenzaldehyde, can serve as a starting material in a drug discovery pipeline.

Caption: Role of substituted benzaldehydes in a drug discovery workflow.

References

- 1. 4-Fluoro-2,3-dimethylbenzaldehyde | C9H9FO | CID 12040712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2,3-Dimethylbenzaldehyde CAS#: 5779-93-1 [m.chemicalbook.com]

- 5. bellevue.primo.exlibrisgroup.com [bellevue.primo.exlibrisgroup.com]

Technical Guide: 4-Fluoro-2,3-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Fluoro-2,3-dimethylbenzaldehyde, a key building block in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering readily accessible data and representative experimental methodologies.

Core Properties and Data

4-Fluoro-2,3-dimethylbenzaldehyde is an aromatic aldehyde containing fluorine and two methyl group substituents. Its specific substitution pattern makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds and other specialty chemicals.

Quantitative Data Summary

The key quantitative data for 4-Fluoro-2,3-dimethylbenzaldehyde are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 152.17 g/mol | [1][2][3] |

| Molecular Formula | C₉H₉FO | [1][2][4] |

| CAS Number | 363134-37-6 | [1][4][5] |

| Purity Specification | ≥98% | [4] |

| Storage Conditions | Room temperature, sealed in dry | [2][4] |

Experimental Protocols

General Synthesis of a Substituted Benzaldehyde (Illustrative)

The synthesis of aromatic aldehydes can often be achieved through the oxidation of the corresponding benzyl alcohol. A common and relatively mild oxidizing agent for this transformation is Pyridinium chlorochromate (PCC).

Materials:

-

Precursor benzyl alcohol (e.g., 4-Fluoro-2,3-dimethylbenzyl alcohol)

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve the precursor benzyl alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add PCC to the solution in one portion. The amount of PCC should be in slight molar excess (e.g., 1.5 equivalents).

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and pass it through a short plug of silica gel to remove the chromium salts.

-

Wash the organic layer with a saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel to yield the pure aldehyde.

Quality Control and Analysis

The purity and identity of the synthesized 4-Fluoro-2,3-dimethylbenzaldehyde can be confirmed using standard analytical techniques.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

High-Performance Liquid Chromatography (HPLC)

General Analytical Workflow:

-

NMR Spectroscopy: Dissolve a small sample of the compound in a deuterated solvent (e.g., CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. The number of signals, their chemical shifts, and coupling patterns should be consistent with the structure of 4-Fluoro-2,3-dimethylbenzaldehyde.

-

GC-MS: Prepare a dilute solution of the sample in a volatile organic solvent. Inject the sample into the GC-MS system to determine the purity and confirm the molecular weight of the compound from the mass spectrum.

-

HPLC: For quantitative purity analysis, develop a suitable HPLC method. This typically involves selecting an appropriate column and mobile phase to achieve good separation of the main compound from any impurities. The purity is determined by the relative peak area.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of processes in chemical synthesis and analysis.

Caption: A generalized workflow for chemical synthesis.

Caption: A typical workflow for analytical quality control.

References

An In-Depth Technical Guide to 4-Fluoro-2,3-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and applications of 4-Fluoro-2,3-dimethylbenzaldehyde, a specialized aromatic aldehyde. This document is intended to serve as a valuable resource for professionals in research, discovery, and drug development, particularly those interested in the burgeoning field of targeted protein degradation.

Core Chemical Properties

While extensive experimental data for 4-Fluoro-2,3-dimethylbenzaldehyde is not widely available in public literature, its fundamental chemical properties have been identified. It is a fluorinated aromatic aldehyde with a molecular structure that makes it a valuable building block in synthetic organic chemistry.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO | [1][2] |

| Molecular Weight | 152.17 g/mol | [2] |

| CAS Number | 363134-37-6 | [1][2] |

| Purity | Typically ≥98% | [1] |

| Appearance | Not specified in available literature | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Note: The lack of publicly available experimental data on physical properties such as melting point, boiling point, density, and solubility for this specific isomer is a notable data gap. For reference, the related isomer 3,4-dimethylbenzaldehyde has a boiling point of 226 °C and a density of 1.012 g/mL at 25 °C. However, these values should not be considered representative for 4-Fluoro-2,3-dimethylbenzaldehyde due to the differences in substituent positions.

Proposed Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of 4-Fluoro-2,3-dimethylbenzaldehyde is not readily found in peer-reviewed literature. However, based on established organic chemistry principles, a plausible synthetic route would involve the formylation of 1-fluoro-2,3-dimethylbenzene. Several formylation methods for aromatic compounds are well-documented and could be adapted for this purpose. One such general approach is the Rieche formylation.

Theoretical Experimental Protocol: Rieche Formylation

Disclaimer: The following is a theoretical protocol and would require optimization and validation in a laboratory setting.

Reaction: Formylation of 1-fluoro-2,3-dimethylbenzene using dichloromethyl methyl ether and a Lewis acid catalyst such as tin(IV) chloride (SnCl₄).

Materials:

-

1-fluoro-2,3-dimethylbenzene (Starting material)[3]

-

Dichloromethyl methyl ether (Formylating agent)

-

Tin(IV) chloride (Lewis acid catalyst)

-

Dichloromethane (Anhydrous solvent)

-

Hydrochloric acid (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-fluoro-2,3-dimethylbenzene in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add tin(IV) chloride to the stirred solution.

-

Add dichloromethyl methyl ether dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 4-Fluoro-2,3-dimethylbenzaldehyde using a suitable technique such as column chromatography or vacuum distillation.

Logical Workflow for Synthesis:

Application in Targeted Protein Degradation

4-Fluoro-2,3-dimethylbenzaldehyde is classified as a "Protein Degrader Building Block".[1] This suggests its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system.[4]

A PROTAC molecule is comprised of three key components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.[5]

The aldehyde functional group of 4-Fluoro-2,3-dimethylbenzaldehyde can serve as a reactive handle for conjugation to a linker or a ligand for the POI, depending on the synthetic strategy. The fluoro and dimethyl substitutions on the phenyl ring can be exploited to modulate the physicochemical properties and binding interactions of the final PROTAC molecule.

Conceptual Workflow for PROTAC Synthesis:

The following diagram illustrates the general workflow for the synthesis of a PROTAC, highlighting the role of a building block like 4-Fluoro-2,3-dimethylbenzaldehyde.

Safety and Handling

A detailed Safety Data Sheet (SDS) for 4-Fluoro-2,3-dimethylbenzaldehyde is not widely available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

4-Fluoro-2,3-dimethylbenzaldehyde is a chemical intermediate with potential applications in the synthesis of complex molecules, particularly in the field of targeted protein degradation. While there is a lack of comprehensive public data on its physical properties and specific synthetic protocols, its structural features make it an interesting candidate for further investigation by researchers in medicinal chemistry and drug discovery. The information and proposed methodologies in this guide are intended to provide a foundation for such future work.

References

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2,3-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a viable synthetic pathway for 4-Fluoro-2,3-dimethylbenzaldehyde, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of direct synthesis literature for this specific compound, this document proposes a robust and well-established formylation approach starting from 1-fluoro-2,3-dimethylbenzene. The guide provides a detailed examination of the Vilsmeier-Haack reaction as a primary synthetic route, including reaction mechanisms, experimental protocols, and expected outcomes based on analogous transformations. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate comprehension and application by researchers in the field.

Introduction

4-Fluoro-2,3-dimethylbenzaldehyde is an aromatic aldehyde containing a fluorine atom and two methyl groups on the benzene ring. This substitution pattern imparts unique electronic and steric properties, making it a desirable intermediate for the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, including but not limited to, reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule by altering its metabolic stability, binding affinity, and lipophilicity.

This guide focuses on a proposed synthetic pathway involving the formylation of 1-fluoro-2,3-dimethylbenzene, a readily available starting material.

Proposed Synthesis Pathway: Formylation of 1-Fluoro-2,3-dimethylbenzene

The most direct and logical approach to the synthesis of 4-Fluoro-2,3-dimethylbenzaldehyde is the introduction of a formyl group (-CHO) onto the aromatic ring of 1-fluoro-2,3-dimethylbenzene. The directing effects of the substituents on the aromatic ring will guide the position of formylation. The fluorine atom is an ortho-, para-director, while the methyl groups are also ortho-, para-directing. In this case, the para-position to the fluorine atom (position 4) is the most sterically accessible and electronically favorable position for electrophilic substitution.

Several methods are established for the formylation of aromatic compounds. For this particular transformation, the Vilsmeier-Haack reaction is a highly suitable and widely employed method for electron-rich aromatic substrates.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2][3] This reagent then acts as the electrophile in an electrophilic aromatic substitution reaction.

Reaction Scheme:

Caption: Proposed synthesis of 4-Fluoro-2,3-dimethylbenzaldehyde via Vilsmeier-Haack formylation.

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent (a chloroiminium ion), followed by the electrophilic attack on the aromatic ring and subsequent hydrolysis.

Caption: General mechanism of the Vilsmeier-Haack reaction.

Experimental Protocols

The following is a detailed, generalized experimental protocol for the Vilsmeier-Haack formylation of 1-fluoro-2,3-dimethylbenzene. This protocol is based on standard procedures for similar aromatic compounds and should be adapted and optimized for specific laboratory conditions.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 1-Fluoro-2,3-dimethylbenzene | 443-82-3 | C₈H₉F | 124.16 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | POCl₃ | 153.33 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Sodium acetate | 127-09-3 | C₂H₃NaO₂ | 82.03 |

| Water | 7732-18-5 | H₂O | 18.02 |

| Saturated sodium bicarbonate solution | - | NaHCO₃ | - |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (DMF) (3 equivalents) and cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, ensuring the temperature does not exceed 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1-fluoro-2,3-dimethylbenzene (1 equivalent) in a minimal amount of dichloromethane (DCM) dropwise at 0 °C. After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir the mixture vigorously for 1 hour to hydrolyze the iminium intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-Fluoro-2,3-dimethylbenzaldehyde.

Expected Yield:

While specific yield data for this reaction is not available in the searched literature, based on analogous Vilsmeier-Haack formylations of substituted aromatic compounds, a yield in the range of 60-80% can be reasonably expected.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| 1-Fluoro-2,3-dimethylbenzene | C₈H₉F | 124.16 | 148-152 |

| 4-Fluoro-2,3-dimethylbenzaldehyde | C₉H₉FO | 152.17 | Not available |

Table 2: Summary of Proposed Reaction Conditions

| Parameter | Value |

| Reaction | Vilsmeier-Haack Formylation |

| Substrate | 1-Fluoro-2,3-dimethylbenzene |

| Reagents | DMF, POCl₃ |

| Solvent | Dichloromethane (optional, for substrate addition) |

| Temperature | 0 °C to 70 °C |

| Reaction Time | 2-4 hours |

| Work-up | Hydrolysis with aqueous sodium acetate |

| Purification | Column Chromatography |

| Expected Yield | 60-80% (by analogy) |

Visualization of Workflow

The following diagram illustrates the experimental workflow for the synthesis of 4-Fluoro-2,3-dimethylbenzaldehyde.

Caption: Experimental workflow for the synthesis of 4-Fluoro-2,3-dimethylbenzaldehyde.

Conclusion

This technical guide provides a comprehensive overview of a proposed and scientifically sound synthetic pathway for 4-Fluoro-2,3-dimethylbenzaldehyde. The Vilsmeier-Haack formylation of 1-fluoro-2,3-dimethylbenzene stands out as a robust and efficient method for this transformation. The detailed experimental protocol, along with the structured data and workflow visualizations, is intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the successful preparation of this important chemical intermediate. Further optimization of the presented reaction conditions may be necessary to achieve maximum yield and purity in a laboratory setting.

References

Spectroscopic and Analytical Profile of 4-Fluoro-2,3-dimethylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Fluoro-2,3-dimethylbenzaldehyde, a key building block in medicinal chemistry and materials science. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents a combination of confirmed physical properties and predicted spectroscopic data based on the analysis of structurally related molecules. Detailed, generalized experimental protocols for obtaining such data are also provided.

Chemical Identity and Physical Properties

4-Fluoro-2,3-dimethylbenzaldehyde is a substituted aromatic aldehyde. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 363134-37-6 | [1][2] |

| Molecular Formula | C₉H₉FO | [1][2] |

| Molecular Weight | 152.17 g/mol | [2] |

| Purity | ≥98% (as commonly supplied) | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Fluoro-2,3-dimethylbenzaldehyde. These predictions are derived from the known spectral data of analogous compounds, including 4-fluorobenzaldehyde, various dimethylbenzaldehydes, and other substituted benzaldehydes.[3][4][5][6][7]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | Aldehyde proton (-CHO) |

| ~7.6 | d | 1H | Aromatic proton (H-6) |

| ~7.0 | t | 1H | Aromatic proton (H-5) |

| ~2.5 | s | 3H | Methyl protons (-CH₃ at C-2) |

| ~2.3 | s | 3H | Methyl protons (-CH₃ at C-3) |

Note: The aromatic proton signals will exhibit splitting patterns consistent with their coupling to the adjacent fluorine atom and other protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbon (C=O) |

| ~165 (d, ¹JCF ≈ 250 Hz) | Aromatic carbon (C-4, attached to F) |

| ~140 | Aromatic carbon (C-2) |

| ~135 | Aromatic carbon (C-3) |

| ~132 (d) | Aromatic carbon (C-6) |

| ~130 | Aromatic carbon (C-1) |

| ~115 (d, ²JCF ≈ 22 Hz) | Aromatic carbon (C-5) |

| ~20 | Methyl carbon (-CH₃ at C-2) |

| ~15 | Methyl carbon (-CH₃ at C-3) |

Note: Carbons in proximity to the fluorine atom will exhibit splitting (d = doublet) due to C-F coupling.

IR (Infrared) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~2850 - 2750 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-F stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 152 | High | [M]⁺ (Molecular ion) |

| 151 | High | [M-H]⁺ |

| 123 | Medium | [M-CHO]⁺ |

| 95 | Medium | [M-CHO-CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like 4-Fluoro-2,3-dimethylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoro-2,3-dimethylbenzaldehyde in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a ¹H spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR-IR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

-

Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.

-

Data Acquisition:

-

Ionize the sample using a standard electron energy (typically 70 eV).

-

Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

-

The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

-

Workflow and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the predicted spectral data to the chemical structure of 4-Fluoro-2,3-dimethylbenzaldehyde.

References

- 1. calpaclab.com [calpaclab.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. 2,4-Dimethylbenzaldehyde(15764-16-6) 13C NMR [m.chemicalbook.com]

- 6. 2,4-Dimethylbenzaldehyde | C9H10O | CID 61814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

Structural Analysis of 4-Fluoro-2,3-dimethylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 4-Fluoro-2,3-dimethylbenzaldehyde (C₉H₉FO), a substituted aromatic aldehyde of interest in medicinal chemistry and materials science.[1][2] Due to the limited availability of experimental spectroscopic and crystallographic data for this specific isomer, this document leverages computational chemistry to predict its structural and spectroscopic properties. This guide presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a theoretical analysis of its molecular geometry. Detailed hypothetical experimental protocols for its synthesis and characterization are also provided to guide future laboratory work. The information is structured to be a valuable resource for researchers engaged in the design and development of novel molecules incorporating this scaffold.

Introduction

4-Fluoro-2,3-dimethylbenzaldehyde is an aromatic compound characterized by a benzaldehyde core substituted with a fluorine atom at the 4-position and two methyl groups at the 2- and 3-positions.[1][2] The presence and arrangement of these functional groups are expected to significantly influence the molecule's reactivity, polarity, and steric profile. Fluorine substitution, in particular, is a common strategy in drug design to modulate metabolic stability and binding affinity. This guide offers an in-depth, albeit theoretical, structural elucidation to serve as a foundational reference for professionals in drug development and chemical research.

Molecular Structure and Properties

The basic properties of 4-Fluoro-2,3-dimethylbenzaldehyde are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉FO | [1][2] |

| Molecular Weight | 152.17 g/mol | [1] |

| CAS Number | 363134-37-6 | [1] |

Predicted Molecular Geometry

A computational geometry optimization was performed to predict the bond lengths, bond angles, and dihedral angles of 4-Fluoro-2,3-dimethylbenzaldehyde. These theoretical values provide insight into the molecule's three-dimensional conformation.

| Bond | Predicted Length (Å) |

| C-F | 1.36 |

| C=O | 1.21 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-C (methyl) | 1.51 |

| C-H (aldehyde) | 1.10 |

| C-H (aromatic) | 1.08 |

| C-H (methyl) | 1.09 |

| Angle | Predicted Angle (°) |

| C-C-F | 119.5 |

| C-C=O | 124.0 |

| C-C-C (aromatic) | 118.0 - 121.5 |

| H-C=O | 116.5 |

Note: These values are computationally derived and await experimental verification.

Spectroscopic Analysis

The following sections detail the predicted spectroscopic data for 4-Fluoro-2,3-dimethylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are presented below. These predictions are based on established computational models and provide expected values for spectral interpretation.

Table 3.1.1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Aldehyde-H | 9.9 - 10.2 | Singlet | - |

| Aromatic-H (H-5) | 7.2 - 7.4 | Doublet | 8.0 - 9.0 |

| Aromatic-H (H-6) | 7.0 - 7.2 | Doublet | 8.0 - 9.0 |

| Methyl-H (C2-CH₃) | 2.2 - 2.4 | Singlet | - |

| Methyl-H (C3-CH₃) | 2.1 - 2.3 | Singlet | - |

Table 3.1.2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 190 - 192 |

| C-F | 163 - 166 (d, ¹JCF ≈ 250 Hz) |

| C-CHO | 134 - 136 |

| C-CH₃ (C2) | 139 - 141 |

| C-CH₃ (C3) | 128 - 130 |

| Aromatic C-H (C5) | 125 - 127 |

| Aromatic C-H (C6) | 115 - 117 (d, ²JCF ≈ 22 Hz) |

| C2-CH₃ | 14 - 16 |

| C3-CH₃ | 12 - 14 |

Infrared (IR) Spectroscopy

The predicted IR spectrum of 4-Fluoro-2,3-dimethylbenzaldehyde is expected to show characteristic absorption bands for its functional groups.

Table 3.2.1: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aldehyde) | 2850 - 2820, 2750 - 2720 | Medium |

| C=O stretch (aldehyde) | 1710 - 1690 | Strong |

| C=C stretch (aromatic) | 1610 - 1580 | Medium |

| C-F stretch | 1250 - 1100 | Strong |

| C-H bend (methyl) | 1465 - 1440 | Medium |

Mass Spectrometry (MS)

The predicted electron ionization mass spectrum of 4-Fluoro-2,3-dimethylbenzaldehyde would likely exhibit a molecular ion peak and characteristic fragmentation patterns.

Table 3.3.1: Predicted Mass Spectrum Fragments

| m/z | Proposed Fragment | Relative Intensity |

| 152 | [M]⁺ | High |

| 151 | [M-H]⁺ | High |

| 123 | [M-CHO]⁺ | Medium |

| 95 | [M-CHO-CO]⁺ | Medium |

Experimental Protocols

While specific experimental procedures for 4-Fluoro-2,3-dimethylbenzaldehyde are not widely published, the following protocols are adapted from established methods for the synthesis and analysis of similar substituted benzaldehydes.

Synthesis: Hypothetical Formylation of 1-Fluoro-2,3-dimethylbenzene

A plausible synthetic route to 4-Fluoro-2,3-dimethylbenzaldehyde is the formylation of 1-fluoro-2,3-dimethylbenzene.

Materials:

-

1-Fluoro-2,3-dimethylbenzene

-

Dichloromethyl methyl ether

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve 1-fluoro-2,3-dimethylbenzene in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Add titanium tetrachloride dropwise to the stirred solution.

-

Slowly add dichloromethyl methyl ether to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-Fluoro-2,3-dimethylbenzaldehyde.

Spectroscopic Characterization

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to identify chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy:

-

Obtain the IR spectrum using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Place a small amount of the liquid or solid sample directly on the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Introduce a dilute solution of the sample into a mass spectrometer, typically using a gas chromatography (GC-MS) or direct infusion method with an electron ionization (EI) source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Visualizations

The following diagrams illustrate key conceptual workflows in the structural analysis of 4-Fluoro-2,3-dimethylbenzaldehyde.

Caption: Experimental workflow from synthesis to structural analysis.

Caption: Computational chemistry workflow for structural prediction.

Conclusion

This technical guide provides a detailed, computationally-driven structural analysis of 4-Fluoro-2,3-dimethylbenzaldehyde. The predicted spectroscopic and geometric data offer a valuable starting point for researchers interested in this molecule. The included hypothetical experimental protocols are intended to facilitate its synthesis and empirical characterization, which are necessary to validate the theoretical findings presented herein. This document serves as a comprehensive resource to support the advancement of research and development involving this and related chemical entities.

References

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2,3-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2,3-dimethylbenzaldehyde is a substituted aromatic aldehyde of interest in synthetic organic chemistry. Its structural features, including a fluorine atom and two methyl groups on the benzene ring, make it a potentially valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The fluorine substitution can modulate the electronic properties of the benzaldehyde moiety, influencing its reactivity and the physiological properties of its derivatives. This guide provides a summary of the known physical properties of 4-Fluoro-2,3-dimethylbenzaldehyde, alongside generalized experimental protocols for its synthesis and characterization.

Core Physical Properties

While specific experimental data for 4-Fluoro-2,3-dimethylbenzaldehyde is not widely available in the literature, the following table summarizes its fundamental properties based on supplier information and computational predictions. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO | [1][2] |

| Molecular Weight | 152.17 g/mol | [3] |

| CAS Number | 363134-37-6 | [1][2] |

| Appearance | Not specified | |

| Melting Point | Data not available | [4] |

| Boiling Point | Data not available | [4] |

| Density | Data not available | [4] |

| Solubility | Expected to be soluble in common organic solvents. | |

| Purity | Typically available at ≥98% | [1] |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and characterization of 4-Fluoro-2,3-dimethylbenzaldehyde. These protocols are based on standard methodologies for similar aromatic aldehydes.

Synthesis of 4-Fluoro-2,3-dimethylbenzaldehyde

A plausible synthetic route to 4-Fluoro-2,3-dimethylbenzaldehyde is the formylation of 1-fluoro-2,3-dimethylbenzene. One common method for introducing an aldehyde group onto an aromatic ring is the Vilsmeier-Haack reaction.

Reaction: 1-fluoro-2,3-dimethylbenzene + POCl₃/DMF → 4-Fluoro-2,3-dimethylbenzaldehyde

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

-

Add 1-fluoro-2,3-dimethylbenzene to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 4-Fluoro-2,3-dimethylbenzaldehyde by column chromatography on silica gel or by distillation under reduced pressure.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃). The expected spectrum would show signals for the aldehydic proton (singlet, ~9.8-10.0 ppm), aromatic protons (multiplets, ~7.0-7.8 ppm), and methyl protons (singlets, ~2.2-2.5 ppm).

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon (~190 ppm), aromatic carbons (110-165 ppm), and methyl carbons (~15-20 ppm).

-

¹⁹F NMR: A singlet is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

2. Infrared (IR) Spectroscopy: Acquire the IR spectrum of the neat compound (if liquid) or as a KBr pellet (if solid). Key characteristic peaks include:

-

A strong C=O stretching vibration for the aldehyde group around 1700-1710 cm⁻¹.

-

C-H stretching vibrations of the aldehyde group around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C-H stretching of the aromatic ring and methyl groups around 2900-3100 cm⁻¹.

-

C-F stretching vibration around 1200-1250 cm⁻¹.

3. Mass Spectrometry (MS):

-

Utilize a technique such as electron ionization (EI) or electrospray ionization (ESI) to determine the mass-to-charge ratio of the molecular ion and its fragmentation pattern. The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight (152.17).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel substituted benzaldehyde like 4-Fluoro-2,3-dimethylbenzaldehyde.

Biological and Pharmacological Context

While no specific biological activities or signaling pathway involvements have been reported for 4-Fluoro-2,3-dimethylbenzaldehyde itself, its structural motifs are present in molecules of pharmaceutical interest. For instance, substituted benzaldehydes are precursors to chalcones, Schiff bases, and other heterocyclic compounds that have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a fluorine atom can often enhance metabolic stability and binding affinity of drug candidates. Therefore, 4-Fluoro-2,3-dimethylbenzaldehyde represents a valuable starting material for the synthesis of novel compounds for biological screening.

As no specific signaling pathways are documented, a diagrammatic representation is not applicable at this time. Researchers are encouraged to use this compound as a scaffold to generate new chemical entities and explore their potential biological targets.

Conclusion

4-Fluoro-2,3-dimethylbenzaldehyde is a chemical compound with potential applications in synthetic chemistry, particularly for the development of new pharmaceutical and agrochemical agents. While its physical properties are not yet fully characterized in the public domain, this guide provides the foundational information available, along with standardized protocols for its synthesis and characterization. The provided workflow offers a systematic approach for researchers to produce and validate this and similar novel compounds in a laboratory setting. Further investigation into the physical and biological properties of 4-Fluoro-2,3-dimethylbenzaldehyde is warranted to unlock its full potential.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-2,3-dimethylbenzaldehyde

Chemical Identification

| Parameter | Value |

| Chemical Name | 4-Fluoro-2,3-dimethylbenzaldehyde |

| CAS Number | 363134-37-6[1][2][3] |

| Molecular Formula | C9H9FO[1][2] |

| Molecular Weight | 152.17 g/mol [4] |

| Synonyms | Benzaldehyde, 4-fluoro-2,3-dimethyl- (9CI)[2] |

Hazard Identification and Classification

Specific hazard classification data for 4-Fluoro-2,3-dimethylbenzaldehyde is largely unavailable.[2] The following table summarizes the available information and provides a comparison with a structurally similar compound, 4-Fluoro-3-methylbenzaldehyde, to infer potential hazards.

| Hazard Classification | 4-Fluoro-2,3-dimethylbenzaldehyde | 4-Fluoro-3-methylbenzaldehyde (for reference) |

| GHS Pictograms | No data available[2] | |

| Signal Word | No data available[2] | Warning |

| Hazard Statements | No data available[2] | H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |

| Precautionary Statements | No data available[2] | P261: Avoid breathing mist/vapours/spray.[5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P302+P352: IF ON SKIN: Wash with plenty of water.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] P405: Store locked up.[5] |

First-Aid Measures

In the absence of specific data for 4-Fluoro-2,3-dimethylbenzaldehyde, the following general first-aid procedures are recommended.[2]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[2] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |

Handling and Storage

| Parameter | Recommended Practice |

| Handling | Use personal protective equipment. Avoid dust formation. Avoid breathing vapours, mist, or gas. Ensure adequate ventilation.[2] For similar compounds, it is advised to avoid all personal contact, including inhalation, and to wear protective clothing.[5] Do not eat, drink, or smoke when using this product.[5] |

| Storage | Recommended storage is at room temperature.[1] Another source suggests storage at 2-8°C, sealed in a dry environment.[3] For related compounds, storage in a well-ventilated place with the container tightly closed is recommended.[5] |

| Incompatible Materials | Based on similar aldehyde compounds, strong oxidizing agents, strong bases, and strong reducing agents should be considered incompatible.[6] |

Exposure Controls and Personal Protective Equipment

Specific exposure limits for 4-Fluoro-2,3-dimethylbenzaldehyde have not been established. The following personal protective equipment (PPE) is recommended based on general laboratory safety principles for handling potentially hazardous chemicals.

| Control Parameter | Recommendation |

| Engineering Controls | Work in a well-ventilated area. A fume hood is recommended for handling this compound. |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. |

Fire-Fighting Measures

| Parameter | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] |

| Specific Hazards | No data available.[2] Combustion may produce carbon monoxide, carbon dioxide, and hydrogen fluoride. |

| Fire-Fighter Protection | Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[2] |

Accidental Release Measures

| Parameter | Recommendation |

| Personal Precautions | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[2] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |

| Containment and Cleanup | For spills, contain the material. Absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal. |

Experimental Protocols

Detailed experimental protocols for the safety and handling of 4-Fluoro-2,3-dimethylbenzaldehyde are not available in the cited literature. The following is a generalized protocol for handling a chemical with unknown hazards in a research setting.

General Handling Protocol:

-

Risk Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment, considering the potential hazards of 4-Fluoro-2,3-dimethylbenzaldehyde and all other reagents.

-

Preparation of Work Area: Ensure the work area, typically a fume hood, is clean and uncluttered. Verify that the fume hood is functioning correctly. Have appropriate spill cleanup materials readily available.

-

Personal Protective Equipment (PPE): Don the appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

-

Weighing and Dispensing: If the compound is a solid, handle it in a manner that minimizes dust generation. Use a spatula for transfers. If it is a liquid, use a calibrated pipette or syringe.

-

Reaction Setup: Perform all manipulations within the fume hood. Ensure all glassware is properly secured.

-

Post-Experiment: Quench any reactive materials safely. Clean all glassware and the work area thoroughly.

-

Waste Disposal: Dispose of all waste, including contaminated PPE, in appropriately labeled hazardous waste containers according to institutional and local regulations.

Visualizations

Caption: General workflow for handling chemical compounds with unknown hazards.

References

A Technical Guide to 4-Fluoro-2,3-dimethylbenzaldehyde for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4-Fluoro-2,3-dimethylbenzaldehyde, a key building block in contemporary drug discovery, particularly in the development of targeted protein degraders. This document outlines its chemical properties, commercial availability, and its application in the synthesis of ligands for E3 ubiquitin ligases, a critical component of Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Commercial Availability

4-Fluoro-2,3-dimethylbenzaldehyde (CAS No. 363134-37-6) is a substituted aromatic aldehyde. Its molecular structure, featuring a fluorine atom and two methyl groups on the benzene ring, offers unique properties for chemical synthesis, influencing reactivity and the potential for specific molecular interactions.[1][2] It is often categorized as a "Protein Degrader Building Block," highlighting its primary application in the synthesis of PROTACs.[1][3]

Below is a summary of key quantitative data and a list of commercial suppliers to aid in procurement and experimental planning.

Table 1: Physical and Chemical Properties of 4-Fluoro-2,3-dimethylbenzaldehyde

| Property | Value | Reference(s) |

| CAS Number | 363134-37-6 | [1][2] |

| Molecular Formula | C₉H₉FO | [1][2] |

| Molecular Weight | 152.17 g/mol | [2] |

| Appearance | Not consistently reported, may vary | [2] |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | 2-8°C, Refrigerator | [2] |

Table 2: Commercial Suppliers of 4-Fluoro-2,3-dimethylbenzaldehyde

| Supplier | Purity Specification | Additional Notes |

| Pharmaffiliates | Not specified | Offers the compound as a miscellaneous research chemical.[2] |

| Aladdin Scientific (via various distributors) | min 98% | Listed as a "Protein Degrader Building Block".[1] |

Note: Availability and specifications are subject to change. It is recommended to contact suppliers directly for the most current information and to request a Certificate of Analysis.

Experimental Protocols

While a specific, publicly available, step-by-step synthesis protocol for 4-Fluoro-2,3-dimethylbenzaldehyde is not readily found in the searched literature, a general synthetic approach can be inferred from established methods for preparing substituted benzaldehydes. One common strategy involves the directed ortho-metalation of a suitable precursor, followed by formylation.

General Synthesis Methodology (Conceptual)

A plausible, though conceptual, synthetic route could involve the following steps. This protocol is based on general principles for the synthesis of substituted benzaldehydes and should be adapted and optimized by experienced synthetic chemists.

-

Starting Material Selection: A potential starting material could be 1-fluoro-2,3-dimethylbenzene.

-

Directed Metalation: The starting material would be treated with a strong base, such as n-butyllithium or sec-butyllithium, in an inert solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). The fluorine and methyl groups would direct the metalation to the desired position.

-

Formylation: A formylating agent, such as N,N-dimethylformamide (DMF), would then be added to the reaction mixture to introduce the aldehyde group.

-

Work-up and Purification: The reaction would be quenched with an aqueous solution, followed by extraction with an organic solvent. The crude product would then be purified using techniques such as column chromatography to yield the final 4-Fluoro-2,3-dimethylbenzaldehyde.

Application in PROTAC Synthesis: VHL Ligand Elaboration

4-Fluoro-2,3-dimethylbenzaldehyde serves as a key starting material for the synthesis of ligands that bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The following is a conceptual experimental protocol for its incorporation into a VHL ligand, which can then be further elaborated into a PROTAC.

-

Reductive Amination: 4-Fluoro-2,3-dimethylbenzaldehyde can be reacted with an appropriate amine, such as a protected amino acid ester, in the presence of a reducing agent like sodium triacetoxyborohydride. This reaction forms a new carbon-nitrogen bond, attaching the substituted benzyl group to the amine.

-

Coupling to Hydroxyproline Scaffold: The resulting secondary amine can then be coupled to a protected hydroxyproline derivative, a core component of many VHL ligands. This is typically achieved through standard peptide coupling reactions using reagents like HATU or HBTU.

-

Deprotection and Linker Attachment: Following the construction of the core VHL ligand, protecting groups are removed, and a linker is attached to a suitable functional group. This linker will later be used to connect the VHL ligand to a ligand for the target protein of interest.

-

Final PROTAC Assembly: The VHL ligand-linker construct is then reacted with the target protein ligand to form the final bifunctional PROTAC molecule.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the conceptual workflows for the synthesis and application of 4-Fluoro-2,3-dimethylbenzaldehyde.

Caption: A conceptual workflow for the synthesis of 4-Fluoro-2,3-dimethylbenzaldehyde.

Caption: Workflow for the synthesis of a PROTAC using 4-Fluoro-2,3-dimethylbenzaldehyde.

References

An In-depth Technical Guide to the Predicted Reactivity Profile of 4-Fluoro-2,3-dimethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the reactivity of 4-Fluoro-2,3-dimethylbenzaldehyde (CAS: 363134-37-6) is limited in publicly available scientific literature. This guide provides a comprehensive predicted reactivity profile based on established principles of organic chemistry and the known behavior of structurally analogous substituted benzaldehydes. The experimental protocols provided are illustrative examples for the reaction types discussed.

Introduction

4-Fluoro-2,3-dimethylbenzaldehyde is a substituted aromatic aldehyde with the molecular formula C₉H₉FO and a molecular weight of 152.17 g/mol .[1] It is commercially available and categorized as a building block for protein degraders.[1] Its reactivity is primarily determined by the interplay of the electrophilic aldehyde functional group and the electronic and steric effects of the substituents on the benzene ring: a fluorine atom at the para-position and two methyl groups at the ortho- and meta-positions.

Predicted Reactivity of the Aldehyde Group

The reactivity of the aldehyde group in 4-Fluoro-2,3-dimethylbenzaldehyde is modulated by the electronic and steric influences of the ring substituents.

-

Electronic Effects: The fluorine atom at the 4-position exerts a strong -I (inductive) effect and a moderate +M (mesomeric) effect. The electron-withdrawing inductive effect dominates, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. The methyl groups at the 2- and 3-positions are electron-donating (+I effect), which slightly counteracts the effect of the fluorine atom.

-

Steric Effects: The presence of a methyl group at the ortho-position (position 2) introduces significant steric hindrance around the aldehyde functionality. This steric bulk can be expected to slow down the rate of reactions involving nucleophilic attack on the carbonyl carbon, particularly with bulky nucleophiles.

Overall, a balance of these effects suggests that 4-Fluoro-2,3-dimethylbenzaldehyde will readily undergo typical aldehyde reactions, though potentially at a slower rate than unhindered benzaldehydes, especially in cases sensitive to steric crowding.

Key Reaction Classes (Predicted)

Based on the structural features of 4-Fluoro-2,3-dimethylbenzaldehyde, the following reactions are predicted to be of synthetic utility.

Nucleophilic Addition Reactions

The electron-deficient carbonyl carbon is susceptible to attack by a variety of nucleophiles.

-

Grignard and Organolithium Reactions: Reaction with organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) is expected to proceed to form secondary alcohols. The steric hindrance from the ortho-methyl group may necessitate slightly more forcing reaction conditions (e.g., elevated temperature or longer reaction times) compared to unhindered aldehydes.

-

Wittig Reaction: The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. 4-Fluoro-2,3-dimethylbenzaldehyde is expected to react with phosphorus ylides to yield the corresponding substituted styrenes. The stereochemical outcome (E/Z selectivity) will depend on the nature of the ylide used (stabilized or non-stabilized).

-

Cyanohydrin Formation: The addition of cyanide ion (e.g., from NaCN or KCN) to the aldehyde will likely form a cyanohydrin. This reaction is typically base-catalyzed.

Reductive Amination

Reductive amination is a powerful method for the formation of amines. This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by its reduction. Given its aldehyde functionality, 4-Fluoro-2,3-dimethylbenzaldehyde is a prime candidate for this transformation to produce a range of primary, secondary, and tertiary amines.

Oxidation

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 4-fluoro-2,3-dimethylbenzoic acid. A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O).

Reduction

The aldehyde can be reduced to the corresponding primary alcohol, (4-fluoro-2,3-dimethyl)phenyl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Condensation Reactions

4-Fluoro-2,3-dimethylbenzaldehyde is expected to participate in various condensation reactions.

-

Aldol and Claisen-Schmidt Condensations: In the presence of a suitable enolate or enolizable ketone, this aldehyde can undergo Claisen-Schmidt condensation to form α,β-unsaturated ketones (chalcones). This reaction is typically base-catalyzed.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malonic acid derivatives, cyanoacetates) in the presence of a weak base (like piperidine or pyridine) is expected to yield the corresponding condensed products.

Quantitative Data

Due to the absence of specific literature, no quantitative data for reaction yields, rates, or spectroscopic information for 4-Fluoro-2,3-dimethylbenzaldehyde or its reaction products can be provided at this time. The following tables present hypothetical data structures that would be populated as experimental results become available.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Range |

| CAS Number | 363134-37-6 |

| Molecular Formula | C₉H₉FO |

| Molecular Weight | 152.17 g/mol |

| Appearance | Likely a solid or liquid at room temperature |

| Boiling Point | Estimated to be in the range of 200-230 °C |

| Melting Point | Not readily predictable |

Table 2: Hypothetical Yields for Key Reactions

| Reaction Type | Reagents | Product Type | Predicted Yield Range |

| Wittig Reaction | Ph₃P=CH₂ | Alkene | Good to Excellent |

| Reductive Amination | R-NH₂, NaBH(OAc)₃ | Amine | Good to Excellent |

| Oxidation | KMnO₄ | Carboxylic Acid | Good to Excellent |

| Reduction | NaBH₄ | Alcohol | Excellent |

| Knoevenagel Condensation | CH₂(CN)CO₂Et, piperidine | Condensed Product | Moderate to Good |

Experimental Protocols (Illustrative Examples)

The following are general, illustrative protocols for key reaction types. Note: These are not protocols that have been specifically optimized for 4-Fluoro-2,3-dimethylbenzaldehyde and should be adapted and optimized by the user.

General Protocol for a Wittig Reaction

-

Ylide Preparation: To a stirred suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a strong base (e.g., n-butyllithium, 1.05 eq) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.

-

Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of 4-Fluoro-2,3-dimethylbenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Reductive Amination

-

Imine Formation: To a solution of 4-Fluoro-2,3-dimethylbenzaldehyde (1.0 eq) and an amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add acetic acid (0.1-1.0 eq) if necessary. Stir at room temperature for 1-2 hours.

-

Reduction: Add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.

-

Reaction: Stir at room temperature for 12-24 hours, monitoring by TLC.

-

Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Predicted Reactivity Profile of 4-Fluoro-2,3-dimethylbenzaldehyde

Caption: Predicted reaction pathways for 4-Fluoro-2,3-dimethylbenzaldehyde.

Illustrative Workflow for a Generic Wittig Reaction

Caption: A generalized experimental workflow for the Wittig reaction.

Conclusion

4-Fluoro-2,3-dimethylbenzaldehyde is a potentially versatile building block in organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. While direct experimental data on its reactivity is scarce, a thorough understanding of the electronic and steric effects of its substituents allows for a reliable prediction of its chemical behavior. It is anticipated to undergo a wide range of classical aldehyde reactions, with the ortho-methyl group likely influencing reaction rates due to steric hindrance. The protocols and predictions outlined in this guide are intended to serve as a valuable starting point for researchers utilizing this compound in their synthetic endeavors. Experimental validation of these predictions is encouraged.

References

4-Fluoro-2,3-dimethylbenzaldehyde: A Technical Guide to its Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2,3-dimethylbenzaldehyde is a substituted aromatic aldehyde with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom and two methyl groups on the benzene ring, offers a combination of steric and electronic properties that can be exploited in the design of novel molecules. Notably, its classification as a "Protein Degrader Building Block" points towards its utility in the burgeoning field of targeted protein degradation, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of the chemical properties, a plausible synthetic route, and potential research applications of 4-Fluoro-2,3-dimethylbenzaldehyde, complete with illustrative experimental protocols and workflow diagrams.

Chemical Properties and Data

4-Fluoro-2,3-dimethylbenzaldehyde is a small molecule characterized by the presence of an aldehyde functional group, which is a versatile handle for a variety of chemical transformations. The fluoro and dimethyl substituents on the aromatic ring influence its reactivity and the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO | [1] |

| Molecular Weight | 152.2 g/mol | [1] |

| CAS Number | 363134-37-6 | [1] |

| Appearance | Likely a solid or liquid | Inferred |

| Purity | Typically available at ≥98% | [1] |

| Product Family | Protein Degrader Building Blocks | [1] |

Synthesis

Proposed Synthetic Pathway

The synthesis would proceed in two main steps:

-

Preparation of the starting material: 1-fluoro-2,3-dimethylbenzene can be synthesized via standard aromatic chemistry methods.

-

Formylation: The Vilsmeier-Haack reaction introduces the aldehyde group onto the aromatic ring.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Materials: 1-fluoro-2,3-dimethylbenzene, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM), ice, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, cool DMF in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 1-fluoro-2,3-dimethylbenzene in DCM and add it dropwise to the Vilsmeier reagent.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-Fluoro-2,3-dimethylbenzaldehyde.

-

Potential Research Applications in Drug Discovery

The primary application of 4-Fluoro-2,3-dimethylbenzaldehyde, as suggested by its classification, is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Role in PROTAC Design

In a PROTAC molecule, 4-Fluoro-2,3-dimethylbenzaldehyde can serve as a precursor to the "warhead" component, which binds to the protein of interest. The aldehyde group can be readily converted into various functional groups to enable covalent or non-covalent binding to the target protein. The fluorine and dimethyl substitutions can influence binding affinity, selectivity, and metabolic stability.

Hypothetical PROTAC Synthesis Workflow

This workflow illustrates how 4-Fluoro-2,3-dimethylbenzaldehyde could be used to synthesize a hypothetical PROTAC targeting a kinase.

Key Experimental Protocols for PROTAC Synthesis

This reaction is used to couple the aldehyde with a linker containing a primary amine.

-

Materials: 4-Fluoro-2,3-dimethylbenzaldehyde, amine-functionalized linker, sodium triacetoxyborohydride (STAB), dichloroethane (DCE), acetic acid.

-

Procedure:

-

Dissolve 4-Fluoro-2,3-dimethylbenzaldehyde and the amine-functionalized linker in DCE.

-

Add a catalytic amount of acetic acid.

-

Stir the mixture for 1 hour at room temperature.

-

Add sodium triacetoxyborohydride in portions.

-

Continue stirring at room temperature overnight.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

This reaction connects the warhead-linker intermediate to the E3 ligase ligand.

-

Materials: Warhead-linker intermediate with a terminal carboxylic acid, E3 ligase ligand with a terminal amine (e.g., a derivative of thalidomide or VHL-1), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF.

-

Procedure:

-

Dissolve the warhead-linker intermediate and the E3 ligase ligand in DMF.

-

Add HATU and DIPEA to the solution.

-

Stir the reaction mixture at room temperature for several hours until completion (monitored by LC-MS).

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the final PROTAC molecule by preparative HPLC.

-

Potential Applications in Materials Science

The reactivity of the aldehyde group and the electronic properties imparted by the fluorine atom make 4-Fluoro-2,3-dimethylbenzaldehyde a candidate for the synthesis of novel organic materials.

-